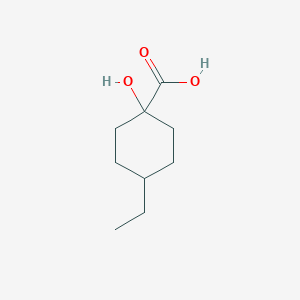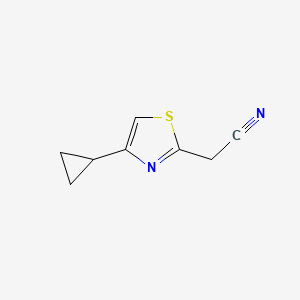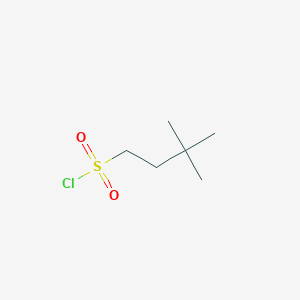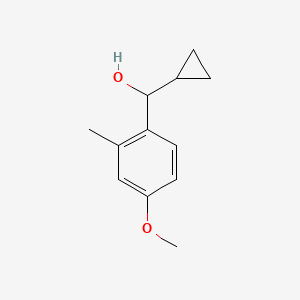
4-Ethyl-1-hydroxycyclohexanecarboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polymer Science
The design, synthesis, and ring-opening polymerization of functional cyclic esters containing protected functional groups (including hydroxyl, amino, and carboxyl) have been explored for hydrophilic aliphatic polyesters. This research has implications for developing materials with specific chemical functionalities for medical and industrial applications (Trollsås et al., 2000).
Enzymatic Catalysis
The enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives in aqueous media using horseradish peroxidase has been investigated. This method offers an environmentally friendly approach to polymer synthesis (Pang et al., 2003).
Lipid Oxidation
Research on lipid hydroperoxides has shown their role in the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene, highlighting the biochemical pathways involved in plant ethylene production and their potential applications in agriculture (Gardner & Newton, 1987).
Neuropharmacology
The synthesis and evaluation of bicyclic lactones derived from kainic acid as novel selective antagonists of neuroexcitatory amino acids have been conducted. These compounds offer potential therapeutic applications for neurological disorders (Goldberg et al., 1983).
Nucleoside Synthesis
The synthesis and conformational study of 3-hydroxy-4-(hydroxymethyl)-1-cyclohexanyl purines and pyrimidines have been performed. These nucleoside analogs have potential applications in antiviral and anticancer drug development (Maurinsh et al., 1997).
Synthetic Methodology
Research has focused on the ring-closing metathesis-based synthesis of functionalized cycloalkene skeletons, offering a strategic approach for constructing complex molecules from simpler precursors, with applications in drug synthesis and organic chemistry (Cong & Yao, 2006).
Propiedades
IUPAC Name |
4-ethyl-1-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-7-3-5-9(12,6-4-7)8(10)11/h7,12H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFKNZQRXACCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1-hydroxycyclohexanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B1530182.png)



![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)







